molecular formula C8H3Cl2FN2 B1321832 2,4-Dichloro-7-fluoroquinazoline CAS No. 174566-15-5

2,4-Dichloro-7-fluoroquinazoline

Cat. No. B1321832
CAS RN: 174566-15-5
M. Wt: 217.02 g/mol
InChI Key: HHGKYNUUYMRIAV-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3Cl2FN2 . It has a molecular weight of 217.03 .


Synthesis Analysis

The synthesis of 2,4-Dichloro-7-fluoroquinazoline involves a two-step reaction starting with 2-amino-4-fluorobenzoic acid . The first step involves the reaction of anthranilic acid derivatives with potassium cyanate to produce the corresponding urea derivatives . The urea derivatives then undergo cyclization with NaOH to produce the monosodium salts of benzoylene urea . Finally, treatment with HCl yields the desired product .


Molecular Structure Analysis

The molecule of 2,4-Dichloro-7-fluoroquinazoline is essentially planar . In the crystal, π-π stacking is observed between parallel quinazoline moieties of adjacent molecules .


Physical And Chemical Properties Analysis

2,4-Dichloro-7-fluoroquinazoline is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The safety information for 2,4-Dichloro-7-fluoroquinazoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4-dichloro-7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKYNUUYMRIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614373
Record name 2,4-Dichloro-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-fluoroquinazoline

CAS RN

174566-15-5
Record name 2,4-Dichloro-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of 2,4-Dichloro-7-fluoroquinazoline?

A1: The molecular formula of 2,4-Dichloro-7-fluoroquinazoline is C8H3Cl2FN2 []. While the abstract doesn't provide a structural image, the name indicates a quinazoline ring system with chlorine atoms substituted at the 2 and 4 positions and a fluorine atom at the 7 position.

Q2: What kind of intermolecular interactions are present in the solid form of this compound?

A2: The abstract mentions that 2,4-Dichloro-7-fluoroquinazoline molecules engage in π–π stacking interactions in the crystal structure []. This interaction occurs between the planar quinazoline rings of adjacent molecules.

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